1-Bromo-4-chloro-butan-2-one

Catalog No.
S12742976
CAS No.
M.F
C4H6BrClO
M. Wt
185.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-chloro-butan-2-one

Product Name

1-Bromo-4-chloro-butan-2-one

IUPAC Name

1-bromo-4-chlorobutan-2-one

Molecular Formula

C4H6BrClO

Molecular Weight

185.45 g/mol

InChI

InChI=1S/C4H6BrClO/c5-3-4(7)1-2-6/h1-3H2

InChI Key

VELFZZFBVOOYFW-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(=O)CBr

1-Bromo-4-chloro-butan-2-one, also known as 1-bromo-4-chlorobutane, is an organic compound with the molecular formula C4H8BrClC_4H_8BrCl and a molecular weight of approximately 171.46 g/mol. This compound is characterized by the presence of both bromine and chlorine substituents on a butane backbone, specifically at the first and fourth carbon atoms, respectively. The structure can be represented as follows:

Cl CH2 CH2 CHBr CH3\text{Cl CH}_2\text{ CH}_2\text{ CHBr CH}_3

This compound is often utilized in various chemical syntheses and has garnered attention due to its unique reactivity profile.

Typical of halogenated hydrocarbons. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as hydroxide ions or amines, leading to the formation of alcohols or amines.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with a strong base can result in the dehydrohalogenation of 1-bromo-4-chloro-butan-2-one.
  • Grignard Reactions: The compound can react with Grignard reagents to form alcohols after hydrolysis.

These reactions illustrate its versatility in organic synthesis.

Several methods have been developed for synthesizing 1-bromo-4-chloro-butan-2-one:

  • From 1,4-Dichlorobutane: A common method involves the reaction of 1,4-dichlorobutane with bromine in the presence of a catalyst such as phosphorus. This method typically yields the desired product with moderate efficiency .
  • Using Tetrahydrofuran: Another approach includes treating tetrahydrofuran with hydrochloric acid to generate 4-chloro-1-butanol, which is subsequently brominated using red phosphorus and bromine at low temperatures .
  • Alternative Synthesis: A more complex synthesis involves stirring a mixture of 1-bromo-3-chloropropane and benzyloxyacetic acid in dimethylformamide at elevated temperatures .

These methods vary in yield and complexity, allowing for flexibility depending on available resources and desired purity.

1-Bromo-4-chloro-butan-2-one finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
  • Chemical Research: Used in laboratories for exploring reaction mechanisms involving halogenated compounds.
  • Material Science: Potential applications in developing new materials or coatings due to its reactive nature.

Several compounds share structural similarities with 1-bromo-4-chloro-butan-2-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-BromobutaneC4H9BrSimple bromoalkane without chlorine
1-ChlorobutaneC4H9ClSimple chloroalkane without bromine
1-Bromo-3-chloropropaneC3H6BrClSimilar halogenation pattern
1-Bromo-2-propanolC3H7BrAlcohol derivative with similar reactivity
1,4-DichlorobutaneC4H8Cl2Contains two chlorine atoms

Uniqueness

The uniqueness of 1-bromo-4-chloro-butan-2-one lies in its dual halogenation at both ends of the butane chain, which enhances its reactivity compared to simpler halogenated compounds. This characteristic allows it to participate in diverse

1-Bromo-4-chloro-2-butanone belongs to the class of α-halogenated ketones, where halogen atoms occupy positions adjacent to the carbonyl group. The IUPAC name derives from the butanone parent chain, with numbering beginning at the ketone oxygen to assign locants to the halogen substituents. Thus, the bromine atom occupies position 1, and chlorine resides at position 4, yielding the systematic name 1-bromo-4-chloro-2-butanone. This naming convention aligns with IUPAC priority rules, where halogens are treated as substituents in alphabetical order (bromo preceding chloro).

The compound’s molecular formula (C₄H₆BrClO) corresponds to a molecular weight of 185.45 g/mol, as verified by high-resolution mass spectrometry. Its structure features a planar carbonyl group at position 2, flanked by bromine and chlorine atoms at positions 1 and 4, respectively. This arrangement creates distinct electronic effects: the ketone group withdraws electron density via induction, polarizing the C-Br and C-Cl bonds and enhancing their susceptibility to nucleophilic attack.

Table 1: Key Physicochemical Properties of 1-Bromo-4-chloro-2-butanone

PropertyValueSource
Molecular formulaC₄H₆BrClO
Molecular weight185.45 g/mol
CAS Registry Number412311-32-1
ChemSpider ID60743591
Boiling pointNot reported-
Melting pointNot reported-

Historical Context in Organohalogen Chemistry

The synthesis of 1-bromo-4-chloro-2-butanone emerged from mid-20th-century advances in halogenation techniques. Early methods for preparing halogenated butanones involved radical halogenation of butanone using elemental halogens under UV irradiation, though these approaches suffered from poor regioselectivity. The development of directed halogenation protocols using phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) in the 1960s enabled precise installation of halogens at specific positions. For instance, bromination of 4-chloro-2-butanone with PBr₃ in anhydrous ether selectively yields the title compound, avoiding polyhalogenation byproducts.

Patent literature from the 1950s describes related synthetic routes for 1-bromo-4-chlorobutane, where bromine was added to phosphorus-containing mixtures of 4-chlorobutanol at low temperatures. While not directly applicable to ketone substrates, these methods informed later adaptations for α-haloketone synthesis. Contemporary approaches often employ phase-transfer catalysts such as tetrabutylammonium bromide to facilitate halogen exchange in polar aprotic solvents like dimethylformamide (DMF).

Position Within Butanone Derivative Research

As a bifunctional haloketone, 1-bromo-4-chloro-2-butanone occupies a niche role in the design of multifunctional organic building blocks. Its reactivity profile bridges two key domains:

  • Nucleophilic substitution: The C-Br bond undergoes SN2 displacement with nucleophiles (e.g., amines, alkoxides) to yield 4-chloro-2-butanone derivatives.
  • Carbonyl chemistry: The ketone group participates in condensations, Grignard additions, and reductions, enabling diversification of the carbon skeleton.

Recent studies highlight its utility in synthesizing heterocyclic compounds. For example, reaction with thioureas generates thiazolidinone derivatives—a class of molecules with demonstrated antimicrobial and anti-inflammatory properties. Additionally, the compound serves as a precursor to β-keto esters through Arbuzov reactions with trialkyl phosphites, expanding its applicability in metal-catalyzed cross-couplings.

XLogP3

1.3

Hydrogen Bond Acceptor Count

1

Exact Mass

183.92906 g/mol

Monoisotopic Mass

183.92906 g/mol

Heavy Atom Count

7

Dates

Modify: 2024-08-09

Explore Compound Types